1-Chloro-5-iodoisoquinoline
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Overview
Description
1-Chloro-5-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN. It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-5-iodoisoquinoline are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 1-chloroisoquinoline, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 1-chloroisoquinoline with an iodoarene under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
1-Chloro-5-iodoisoquinoline has several applications in scientific research:
Comparison with Similar Compounds
- 1-Chloroisoquinoline
- 5-Iodoisoquinoline
- 1-Bromo-5-iodoisoquinoline
- 1-Chloro-5-bromoisoquinoline
Comparison: 1-Chloro-5-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-chloro-5-iodoisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTSURVEHDDGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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